Cadmium;nickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cadmium and nickel are two transition metals that form various compounds with significant industrial and scientific applications. Cadmium is a soft, bluish-white metal, while nickel is a hard, silvery-white metal. Both elements are found in the Earth’s crust and are often extracted from ores. Cadmium is primarily obtained as a by-product of zinc production, while nickel is extracted from nickel ores such as pentlandite and laterite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cadmium and nickel compounds can be synthesized through various methods. One common method involves the homogeneous precipitation of cadmium carbonate particles from an aqueous solution containing urea and cadmium sulfate. These particles are then coated with a layer of nickel hydroxy carbonate by heating their dispersion in an aqueous solution containing nickel sulfate and urea at 85°C for 70 minutes . The resulting particles can be converted into their oxide forms by calcination at 700°C .

Industrial Production Methods: In industrial settings, cadmium and nickel compounds are often produced through processes involving the extraction and separation of cadmium and nickel from sulfuric acid solutions using extractants such as bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) and amines . This method is particularly useful for processing spent nickel-cadmium batteries, where cadmium and nickel are recovered and separated for reuse .

Analyse Des Réactions Chimiques

Types of Reactions: Cadmium and nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in nickel-cadmium batteries, cadmium hydroxide is reduced to metallic cadmium during charging, and the reaction is reversed during discharge . The overall reaction during discharge is: [ 2NiOOH + Cd + 2H_2O \rightarrow 2Ni(OH)_2 + Cd(OH)_2 ]

Common Reagents and Conditions: Common reagents used in the reactions of cadmium and nickel compounds include sulfuric acid, urea, and nickel sulfate. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products: The major products formed from the reactions of cadmium and nickel compounds include cadmium oxide, nickel oxide, cadmium hydroxide, and nickel hydroxide. These products have various applications in industry and research .

Applications De Recherche Scientifique

Cadmium and nickel compounds have numerous scientific research applications. In chemistry, they are used as catalysts and in the synthesis of other compounds. In biology and medicine, cadmium compounds are studied for their toxic effects and potential therapeutic uses, while nickel compounds are used in the development of medical devices and implants . In industry, cadmium and nickel compounds are used in the production of batteries, coatings, and pigments .

Mécanisme D'action

The mechanism of action of cadmium and nickel compounds involves various molecular targets and pathways. Cadmium exerts its effects through oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) . Nickel compounds, on the other hand, interact with cellular components such as mitochondria and DNA, leading to cellular damage and apoptosis .

Comparaison Avec Des Composés Similaires

Cadmium and nickel compounds can be compared with other similar compounds such as zinc and cobalt compounds. While cadmium and nickel compounds are known for their toxicity and potential health risks, zinc and cobalt compounds are generally considered less toxic. cadmium and nickel compounds have unique properties that make them valuable in specific applications, such as their use in rechargeable batteries and as catalysts .

List of Similar Compounds:- Zinc compounds

- Cobalt compounds

- Iron compounds

- Copper compounds

Propriétés

Numéro CAS |

12139-20-7 |

|---|---|

Formule moléculaire |

CdNi |

Poids moléculaire |

171.11 g/mol |

Nom IUPAC |

cadmium;nickel |

InChI |

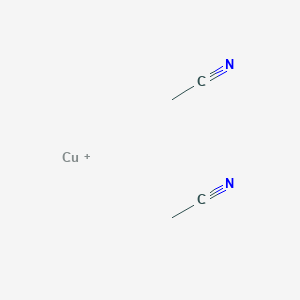

InChI=1S/Cd.Ni |

Clé InChI |

OJIJEKBXJYRIBZ-UHFFFAOYSA-N |

SMILES canonique |

[Ni].[Cd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.